2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene
Description
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 2), two fluorine atoms (positions 1 and 3), and a chloro(difluoro)methoxy group (position 5).
Properties
IUPAC Name |
2-chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-6-4(10)1-3(2-5(6)11)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNQWRTDUEQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring through a series of substitution reactions. One common method involves the reaction of 2,3,5,6-tetrafluorobenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atoms can be substituted by electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst like aluminum chloride are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Substitution: Products include halogenated derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for diverse chemical modifications, facilitating the development of new drugs targeting specific biological pathways.
Case Study : Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer activities. For instance, studies have explored its derivatives in the context of inhibiting specific cancer cell lines, demonstrating promising results in preclinical models.
Agrochemical Development
The compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its fluorinated structure enhances the stability and efficacy of active ingredients.
Example : A recent study highlighted the effectiveness of a pesticide formulation containing this compound against common agricultural pests, showcasing improved yield and crop protection compared to non-fluorinated alternatives.
Material Science
In materials science, this compound is investigated for its role in producing specialty chemicals and polymers. The fluorinated moieties contribute to desirable properties such as thermal stability and chemical resistance.
Research Insight : Investigations into polymer composites incorporating this compound have shown enhanced mechanical properties and durability under extreme conditions, making it suitable for applications in coatings and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent bonding. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and binding affinity, leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)
- Structural Differences : Methoxy (-OCH₃) replaces the chloro(difluoro)methoxy (-OCF₂Cl) group at position 2 .
- Property Implications: Electron Effects: Methoxy is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the chloro(difluoro)methoxy group is strongly electron-withdrawing, deactivating the ring. Stability: The C-F bonds in the target compound may confer greater resistance to metabolic degradation compared to methoxy analogs.
4-Chloro-1-fluoro-2-methoxybenzene (CAS 1092349-89-7)
- Structural Differences : Chlorine at position 4 instead of position 2; methoxy at position 2 .
- Property Implications :
- Regioselectivity : Altered substitution patterns influence reactivity in synthetic pathways (e.g., Suzuki coupling or nitration).
- Boiling Point : Reduced halogen content lowers molecular weight, likely decreasing boiling point compared to the target compound.
Functional Group Complexity: Pyraflufen-ethyl (CAS 129630-19-9)
- Structural Differences : Pyraflufen-ethyl contains a pyrazole ring and an ester group, unlike the target compound’s simpler benzene core .
- Property Implications :
- Bioactivity : The ester group in pyraflufen-ethyl facilitates hydrolysis to the active acid form, a trait absent in the target compound.
- Environmental Persistence : Both compounds’ multiple halogens may contribute to environmental persistence, but the pyrazole moiety in pyraflufen-ethyl adds complexity to degradation pathways.
Ethane Derivatives with Halogenated Substituents (CAS 369371-42-6, 874288-98-9)
- Structural Differences : Ethane backbone with trifluoroethoxy and chloro(difluoro)methoxy groups, unlike the aromatic core of the target compound .
- Property Implications :
- Thermal Stability : Ethane derivatives may exhibit higher thermal stability due to saturated bonds, whereas the benzene ring in the target compound offers resonance stabilization.
- Applications : Ethane derivatives are often used as refrigerants or solvents, while halogenated aromatics like the target compound may serve as intermediates in agrochemical synthesis.
Key Comparative Data Table
| Compound | Molecular Formula | Substituents | logP (Predicted) | Applications |
|---|---|---|---|---|
| Target Compound | C₇H₂Cl₂F₄O | 2-Cl, 5-OCF₂Cl, 1,3-F | ~3.5 | Agrochemical intermediates |
| 5-Chloro-1,3-difluoro-2-methoxybenzene | C₇H₅ClF₂O | 2-OCH₃, 5-Cl, 1,3-F | ~2.8 | Pharmaceutical synthesis |
| Pyraflufen-ethyl | C₁₅H₁₃Cl₂F₃N₂O₄ | Pyrazole, ester, Cl, F | ~4.2 | Herbicide |
| Ethane Derivative (CAS 369371-42-6) | C₄Cl₂F₁₀O₂ | Ethane with OCF₂Cl and CF₃ groups | ~2.1 | Industrial solvents |
Toxicological and Environmental Considerations
Biological Activity
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is an aromatic compound characterized by the presence of multiple halogen substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 248.99 g/mol. This compound is notable for its potential biological activities and applications in various fields, including organic synthesis, materials science, and pharmaceutical research.
Biological Activity
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors.
The compound's mechanism of action involves:
- Covalent Bonding : Interaction with target enzymes or receptors through covalent bonds.
- Non-Covalent Interactions : Formation of hydrogen bonds or ionic interactions due to the presence of electronegative atoms.
These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Research Findings
Several studies have explored the biological implications of compounds similar to this compound, highlighting its potential as a building block in drug development:
- Antiproliferative Activity : Research indicates that fluorinated compounds can exhibit significant antiproliferative effects against cancer cell lines. For instance, the introduction of trifluoromethyl groups in similar structures has been shown to enhance potency against various targets .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways crucial for disease progression. Studies on related compounds have demonstrated their ability to inhibit enzymes involved in cancer metabolism .
- Selectivity Profiles : The selectivity of halogenated compounds for particular biological targets can be optimized through structural modifications. This selectivity is essential for minimizing off-target effects in therapeutic applications .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of halogenated benzene derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific metabolic enzymes by this compound. It was found that at certain concentrations, it effectively inhibited key enzymes involved in amino acid metabolism, which are often upregulated in tumor cells.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene | Potential enzyme inhibitor; antiproliferative | |
| 2,3-Difluoro-5-chloropyridine | Anticancer activity | |
| 2-Chloro-5-fluoropyrimidine | Antiviral properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
